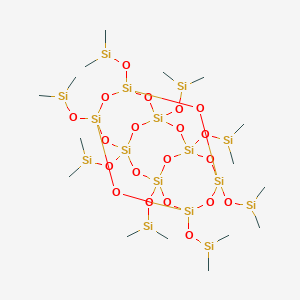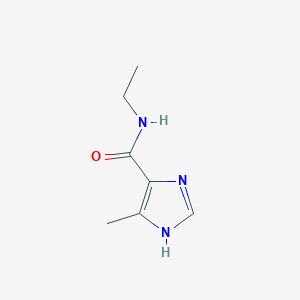![molecular formula C11H14ClF3N2 B163268 1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride CAS No. 40160-26-7](/img/structure/B163268.png)
1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride is a chemical compound with the molecular formula C11H14ClF3N2. It is a piperazine derivative that contains a trifluoromethyl group, which enhances its biological activity and potency. This compound is of significant interest in scientific research due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
It is known that piperazine derivatives, such as this compound, show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It is known that piperazine derivatives are used in the synthesis of antidepressant molecules . These molecules typically work by modulating the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Biochemical Pathways
Given its structural categorization as a piperazine, it may influence pathways related to the neurotransmitters mentioned above.
Result of Action
Based on its potential use in the synthesis of antidepressant molecules , it may contribute to alleviating symptoms of depression by modulating neurotransmitter activity.
Preparation Methods
The synthesis of 1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride involves several steps. One common method includes the reaction of 1-(2-bromoethyl)-2-(trifluoromethyl)benzene with piperazine in the presence of a base, followed by the addition of hydrochloric acid to form the chloride salt . The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or acetonitrile . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles such as hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, such as depression and anxiety.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride can be compared with other piperazine derivatives, such as:
1-(2-Chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
1-(2-Methylphenyl)piperazine: Contains a methyl group instead of a trifluoromethyl group.
1-(2-Fluorophenyl)piperazine: Contains a fluorine atom instead of a trifluoromethyl group.
The presence of the trifluoromethyl group in this compound makes it unique by enhancing its biological activity and potency compared to other similar compounds .
Properties
CAS No. |
40160-26-7 |
|---|---|
Molecular Formula |
C11H14ClF3N2 |
Molecular Weight |
266.69 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]piperazine;hydrochloride |
InChI |
InChI=1S/C11H13F3N2.ClH/c12-11(13,14)9-3-1-2-4-10(9)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H |
InChI Key |
OKQSPACLVSNVBL-UHFFFAOYSA-N |
SMILES |
C1C[NH+](CCN1)C2=CC=CC=C2C(F)(F)F.[Cl-] |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C(F)(F)F.Cl |
Synonyms |
o-TFMPP; ortho-TFMPP; 1-(ortho-Trifluoromethylphenyl) piperazine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


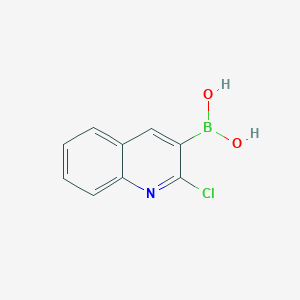
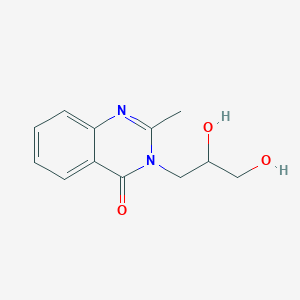
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)

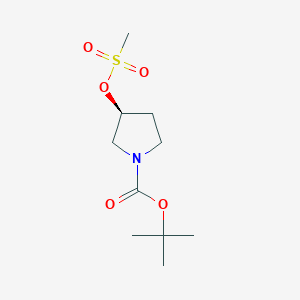

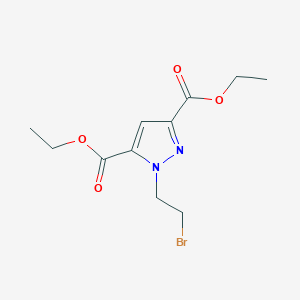

![4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B163209.png)

![4-[(Trimethylsilyl)ethynyl]pyridine](/img/structure/B163219.png)
